REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[F:9].[CH:10]1[C:19]2[CH:18]=[CH:17][CH:16]=[C:15](B(O)O)[C:14]=2[CH:13]=[CH:12][N:11]=1.CCO.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:9][C:3]1[CH:4]=[C:5]([NH2:8])[CH:6]=[CH:7][C:2]=1[C:15]1[CH:16]=[CH:17][CH:18]=[C:19]2[C:14]=1[CH:13]=[CH:12][N:11]=[CH:10]2 |f:3.4.5,^1:42,44,63,82|
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Name
|
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1)N)F
|
Name
|
|
Quantity
|
4.23 g
|
Type
|
reactant
|
Smiles
|
C1=NC=CC=2C(=CC=CC12)B(O)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
812 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
(110 C) and stirred under nitrogen for 4 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The flask was fitted with a reflux condenser
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Type
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CUSTOM
|
Details
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placed in a preheated oil bath
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Type
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CONCENTRATION
|
Details
|
partially concentrated
|
Type
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ADDITION
|
Details
|
diluted with water
|
Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel (50:1->30:1->20:1 DCM/MeOH)
|
Type
|
CUSTOM
|
Details
|
The fractions with product were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
washed with DCM and hexanes
|
Type
|
CUSTOM
|
Details
|
The remaining solid was dried under high vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1C1=C2C=CN=CC2=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.78 mmol | |
AMOUNT: MASS | 2.568 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |